- Biosynthesis and biological activity of enniatins, Pharmazie, 2007, 62(8), 563-568

Cas no 917-13-5 (Enniatin B)

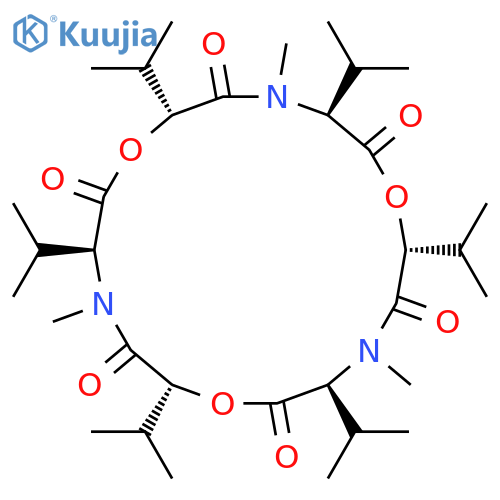

Enniatin B ist ein zyklisches Hexadepsipeptid, das natürlich von verschiedenen Pilzarten der Gattung Fusarium produziert wird. Es zeichnet sich durch seine ionophoren Eigenschaften aus, die selektiv die Permeabilität von biologischen Membranen für Alkali- und Erdalkalimetallionen beeinflussen. Aufgrund seiner strukturellen Stabilität und lipophilen Natur eignet sich Enniatin B besonders für Studien zur Membranphysiologie und als Modellsubstanz für die Erforschung von Ionentransportmechanismen. Seine bioaktiven Eigenschaften machen es zudem zu einem interessanten Ziel für pharmakologische und toxikologische Untersuchungen. Die Verbindung zeigt potenzielle antibiotische und zytotoxische Wirkungen, was sie für weitere wissenschaftliche Anwendungen relevant macht.

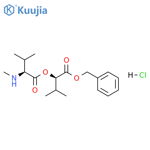

Enniatin B structure

Produktname:Enniatin B

Enniatin B Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]

- Enniatin B

- [ "" ]

- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)

- Enniatin B (6CI, 7CI, 8CI)

- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)

- E 5411

- UNII-H02S2TZR95

- 1ST001560

- Q27133360

- ACon0_000434

- CHEBI:64649

- SCHEMBL20335498

- NS00094905

- ENNIATIN B [MI]

- BE162722

- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)

- CHEMBL469036

- SMR000440570

- BRD-K01613490-001-01-9

- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone

- 1ST001560-100

- MLS000876784

- ACon1_001415

- HY-N3806

- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- DTXSID30891862

- CS-0024254

- Enniatin B Solution in Acetonitrile, 100ug/mL

- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone

- 917-13-5

- Enniatins

- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone

- 3-N-Methylvaline Enniatin

- MEGxm0_000284

- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- HMS2269N19

- NCGC00180529-01

- AKOS032948909

- H02S2TZR95

- G12519

- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- DA-73116

- DTXCID301031283

-

- MDL: MFCD00236425

- Inchi: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1

- InChI-Schlüssel: MIZMDSVSLSIMSC-VYLWARHZSA-N

- Lächelt: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C

Berechnete Eigenschaften

- Genaue Masse: 639.40900

- Monoisotopenmasse: 639.409

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 12

- Schwere Atomanzahl: 45

- Anzahl drehbarer Bindungen: 6

- Komplexität: 952

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 6

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 140A^2

- XLogP3: 6.5

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.036

- Siedepunkt: 827°Cat760mmHg

- Flammpunkt: 454°C

- Brechungsindex: 1.459

- Löslichkeit: DMSO: soluble10mg/mL

- PSA: 139.83000

- LogP: 2.96610

Enniatin B Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | E537334-5 mg |

Enniatin B |

917-13-5 | ≥98% | 5mg |

$1,171.30 | 2023-07-11 | |

| TRC | E556005-500μg |

Enniatin B |

917-13-5 | 500μg |

$ 215.00 | 2022-06-05 | ||

| TRC | E556005-5mg |

Enniatin B |

917-13-5 | 5mg |

$1430.00 | 2023-05-18 | ||

| ChemScence | CS-0024254-5mg |

Enniatin B |

917-13-5 | 5mg |

$1500.0 | 2022-04-26 | ||

| Apollo Scientific | BIE9700-5mg |

Enniatin B |

917-13-5 | 5mg |

£665.00 | 2025-02-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202150-1 mg |

Enniatin B, |

917-13-5 | 90% (HPLC) | 1mg |

¥1,060.00 | 2023-07-11 | |

| BioAustralis | BIA-E1167-5mg |

Enniatin B |

917-13-5 | >95% by HPLC | 5mg |

$790.00 | 2024-07-19 | |

| Ambeed | A411589-5mg |

(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone |

917-13-5 | 98% | 5mg |

$342.0 | 2023-07-11 | |

| 1PlusChem | 1P00GSAD-1mg |

Enniatin B |

917-13-5 | ≥95% | 1mg |

$152.00 | 2025-02-27 | |

| 1PlusChem | 1P00GSAD-5mg |

Enniatin B |

917-13-5 | ≥95% | 5mg |

$716.00 | 2025-02-27 |

Enniatin B Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- A convenient synthesis of naturally-occurring cyclic peptolides, Peptide Science, 2006, 43, 66-67

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis of enniatin B stereoisomers, Chemische Berichte, 1968, 101(5), 1532-9

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, rt

1.2 overnight, rt

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 overnight, rt

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referenz

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Enniatin B Raw materials

- tert-Butoxycarbonyl-D-valine

- (2R)-2-Hydroxy-3-methylbutanoic Acid

- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester

- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)

- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester

- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

- Benzyl (2R)-2-hydroxy-3-methylbutanoate

Enniatin B Preparation Products

Enniatin B Verwandte Literatur

-

Kristin J. Labby,Stoyan G. Watsula,Sylvie Garneau-Tsodikova Nat. Prod. Rep. 2015 32 641

-

David E. Fenton Chem. Soc. Rev. 1977 6 325

-

D. W. Russell Q. Rev. Chem. Soc. 1966 20 559

-

Mirko Peitzsch,Michael Sulyok,Martin T?ubel,Vinay Vishwanath,Esmeralda Krop,Alicia Borràs-Santos,Anne Hyv?rinen,Aino Nevalainen,Rudolf Krska,Lennart Larsson J. Environ. Monit. 2012 14 2044

-

Liwen Zhang,Chen Wang,Kang Chen,Weimao Zhong,Yuquan Xu,István Molnár Nat. Prod. Rep. 2023 40 62

917-13-5 (Enniatin B) Verwandte Produkte

- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])

- 64763-82-2(Bassianolide)

- 11113-62-5(Enniatin complex)

- 19914-20-6(Enniatin B1)

- 2001-95-8(Valinomycin)

- 2503-13-1(Enniatin A)

- 4530-21-6(Enniatin A1)

- 1806868-73-4(Methyl 3-bromo-2-(difluoromethyl)-6-methylpyridine-4-acetate)

- 2680532-14-1(1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid)

- 1207018-77-6(N-(4-{6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-ylamino}phenyl)-2-(trifluoromethyl)benzamide)

Empfohlene Lieferanten

PRIBOLAB PTE.LTD

(CAS:917-13-5)Pribolab®Enniatin B

Reinheit:99%/99%/99%

Menge:10mg/5mg/1mg

Preis ($):Untersuchung/Untersuchung/Untersuchung